5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethyl chain, which is further connected to the thiadiazole ring
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-9-5-3-8(7-10(9)17-2)4-6-11-14-15-12(13)18-11/h3,5,7H,4,6H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOHUODXGSYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN=C(S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327988 | |
| Record name | 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299442-02-7 | |
| Record name | 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The most direct route involves cyclizing a thiosemicarbazide precursor bearing the 2-(3,4-dimethoxyphenyl)ethyl group. As demonstrated in analogous syntheses, substituted aldehydes react with thiosemicarbazide to form thiosemicarbazides, which undergo acid-catalyzed cyclization. For this target compound, 3,4-dimethoxyphenylacetaldehyde serves as the critical aldehyde precursor.
Synthetic Steps :
- Aldehyde Preparation : Oxidation of 3,4-dimethoxyphenethyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane yields 3,4-dimethoxyphenylacetaldehyde.
- Thiosemicarbazide Synthesis : Refluxing the aldehyde with thiosemicarbazide in ethanol forms the corresponding thiosemicarbazide (Figure 1A).
- Cyclization : Treating the thiosemicarbazide with concentrated H$$2$$SO$$4$$ at 80–85°C for 4–6 hours induces cyclodehydration, producing the 1,3,4-thiadiazole ring.
Optimization Insights :
- Yield: ~65–75% (based on analogous 5-substituted thiadiazoles).
- Purity: Recrystallization from ethanol or methanol enhances purity.
Table 1: Reaction Conditions for Thiosemicarbazide Cyclization
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Aldehyde synthesis | PCC, CH$$2$$Cl$$2$$, rt | 4 | 82 |
| Thiosemicarbazide | EtOH, reflux | 6 | 78 |
| Cyclization | H$$2$$SO$$4$$ (conc.), 80–85°C | 6 | 72 |
Hydrazide-Isothiocyanate Coupling Pathway
Hydrazide Preparation and Cyclization
An alternative method leverages hydrazide intermediates derived from carboxylic acids. This approach, detailed in studies on pyridylmethyl thiadiazoles, involves:
- Hydrazide Synthesis : Reacting ethyl 2-(3,4-dimethoxyphenyl)acetate with hydrazine hydrate in ethanol produces 2-(3,4-dimethoxyphenyl)acetohydrazide.
- Thiosemicarbazide Formation : Treating the hydrazide with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in acetonitrile under reflux forms the thiosemicarbazide.
- Acid-Catalyzed Cyclization : Concentrated H$$2$$SO$$4$$ promotes cyclization to the thiadiazole core.
Key Considerations :
- Regioselectivity : The 5-position is selectively substituted due to electronic effects during cyclization.
- Byproducts : Competing triazole formation may occur under basic conditions, necessitating strict pH control.
Table 2: Spectral Data for Intermediate Hydrazide
| Compound | IR (cm$$^{-1}$$) | $$^1$$H NMR (δ, ppm) |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)acetohydrazide | 3277 (NH), 1626 (C=N) | 3.85 (s, 6H, OCH$$_3$$), 6.8–7.1 (m, 3H, Ar-H) |
Alkylation of Pre-formed Thiadiazole Cores
Mercapto-thiadiazole Alkylation
While less common, alkylating 5-mercapto-1,3,4-thiadiazol-2-amine with a 2-(3,4-dimethoxyphenyl)ethyl group offers a modular approach. This method, adapted from disulfide alkylation protocols, involves:
- Mercapto-thiadiazole Synthesis : Oxidizing 2,5-dimercapto-1,3,4-thiadiazole with H$$2$$O$$2$$ yields the disulfide, which is reduced to the mercaptan.
- Alkylation : Reacting the mercaptan with 2-(3,4-dimethoxyphenyl)ethyl bromide in DMF using K$$2$$CO$$3$$ as a base introduces the substituent.
Challenges :
- Chemoselectivity : Competing alkylation at nitrogen or sulfur requires careful solvent selection (e.g., DMF vs. THF).
- Yield : ~50–60% due to steric hindrance from the ethyl group.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide | High regioselectivity, scalable | Aldehyde synthesis required | 72 |
| Hydrazide-isothiocyanate | Functional group tolerance | Multi-step, byproduct formation | 68 |
| Alkylation | Modular substituent introduction | Low yield, chemoselectivity issues | 55 |
Characterization and Validation
Spectroscopic Confirmation
The target compound exhibits distinct spectral features:
Crystallographic Data (If Available)
While no crystal structure for this specific compound is reported, analogous 1,3,4-thiadiazoles display planar rings with intramolecular hydrogen bonding, as seen in C–H⋯S interactions.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiadiazole derivatives.
Scientific Research Applications
Structural Features
The compound features a thiadiazole ring system that imparts distinct chemical properties, enhancing its reactivity and potential biological activities. The presence of the 3,4-dimethoxyphenyl group is believed to augment its pharmacological profile.
Anticancer Properties
Research indicates that 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine exhibits significant anticancer properties. Studies have shown its ability to inhibit tumor cell proliferation across various cancer cell lines:
- LoVo Cells : IC₅₀ value of approximately 23.29 µM after 48 hours of treatment.
- MCF-7 Cells : Similar anticancer activity with lower toxicity observed in normal cells like HUVEC at high concentrations.
These findings suggest that the compound may induce apoptosis in cancer cells and modulate enzyme activity related to cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial and fungal strains:
- Effective against Salmonella typhi and E. coli, with inhibition zones ranging from 15–19 mm at a concentration of 500 μg/disk.
- Moderate antifungal activity against Candida albicans and Penicillium species.
These results highlight the potential use of this compound as an antimicrobial agent in clinical settings.
Applications in Scientific Research
This compound is being explored for various applications:
Chemistry
Utilized as a building block for synthesizing more complex molecules and materials. Its unique structure allows for modifications leading to derivatives with enhanced properties.
Biology and Medicine
Investigated for potential therapeutic applications in treating various diseases due to its biological activities. The mechanisms through which it operates are still under investigation but may involve inhibition of DNA/RNA synthesis and modulation of enzyme activities.
Industry
Employed in developing advanced materials with specific properties such as conductivity or fluorescence. The unique characteristics of thiadiazole derivatives make them suitable for various industrial applications.
Case Study 1: Anticancer Activity Evaluation
In one study, researchers evaluated the anticancer effects of the compound on different cancer cell lines. The results demonstrated significant inhibition of cell proliferation in LoVo and MCF-7 cells, indicating its potential as an antitumor agent.
Case Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial efficacy of the compound against common bacterial pathogens. The findings revealed notable inhibition zones against E. coli, supporting its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propan-2-ylpentanenitrile: A tertiary amino compound with similar structural features.
3,4-Dimethoxyphenethylamine: A simpler compound with a similar phenethylamine backbone.
Uniqueness
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the 3,4-dimethoxyphenyl group with the thiadiazole ring enhances its potential for various applications, making it a valuable compound for further research and development.
Biological Activity
5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is a novel compound within the thiadiazole class, characterized by its unique structural features that include a 3,4-dimethoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C12H15N3O2S
- Molecular Weight : 265.33 g/mol
- CAS Number : 299442-02-7
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide under acidic conditions. This reaction forms a thiosemicarbazone intermediate which is then cyclized using phosphorus oxychloride (POCl₃) to yield the desired thiadiazole compound.
The exact molecular targets of this compound remain largely unidentified. However, preliminary studies suggest that compounds in the thiadiazole class may exert their effects through various mechanisms including:
- Inhibition of DNA and RNA synthesis.
- Modulation of enzyme activity such as carbonic anhydrase and phosphodiesterase.
- Induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit tumor cell proliferation across various cancer cell lines:
- LoVo Cells : The compound demonstrated an IC₅₀ value of approximately 23.29 µM after 48 hours of treatment.
- MCF-7 Cells : Similar anticancer activity was observed with lower toxicity in normal cells like HUVEC at high concentrations .
Antimicrobial Properties
Thiadiazole derivatives have been noted for their antimicrobial activities against several bacterial and fungal strains. The presence of the 3,4-dimethoxyphenyl group is believed to enhance these properties:
- Effective against Salmonella typhi and E. coli with inhibition zones ranging from 15–19 mm at a concentration of 500 μg/disk.
- Moderate antifungal activity against Candida albicans and Penicillium species .
Case Studies
Q & A
Q. Basic
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
Reference similar thiadiazoles with insecticidal and fungicidal activities for assay design .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Advanced
- Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate redox activity .
- Heteroatom substitution : Replace sulfur in the thiadiazole ring with oxygen (oxadiazole) to alter metabolic stability .
- Side-chain elongation : Introduce ethyl or propyl spacers to improve target engagement .
How can conflicting bioactivity data between computational predictions and experimental results be resolved?
Q. Advanced
- Validate DFT models : Cross-check with experimental crystallographic data (e.g., bond lengths and angles) .
- Re-evaluate assay conditions : Ensure physiological pH and temperature match computational parameters.
- Docking studies : Use molecular dynamics simulations to account for protein flexibility in ligand binding .
What computational methods are recommended for analyzing electronic properties and reactivity?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and Fukui indices .
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions for reaction site prediction.
- ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity .
How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and stability?
Advanced
N–H⋯N hydrogen bonds form chains along the b-axis in the crystal lattice, stabilizing the structure . Solvent selection (e.g., acetone vs. ethanol) influences polymorphism by modulating hydrogen-bonding networks . Thermogravimetric analysis (TGA) can assess thermal stability linked to packing efficiency .
What green chemistry principles apply to the sustainable synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
